
2-(Diethylamino)ethyl 2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 2-methylbenzoate is a chemical compound that belongs to the family of esters. It is commonly known as benzocaine, and it is widely used as a local anesthetic. Benzocaine is used to numb the skin and mucous membranes, and it is a common ingredient in various over-the-counter products such as throat lozenges, cough drops, and topical pain relievers.
作用机制
Benzocaine works by blocking the transmission of nerve impulses. It does this by binding to the voltage-gated sodium channels in the nerve membranes, which are responsible for the propagation of action potentials. By blocking these channels, benzocaine prevents the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
实验室实验的优点和局限性
Benzocaine has several advantages as a tool for scientific research. It is a highly selective inhibitor of voltage-gated sodium channels, which makes it useful for studying the function of these channels. It is also relatively easy to use and has a low toxicity profile. However, benzocaine does have some limitations. It is a reversible inhibitor, which means that its effects are not permanent. It also has a relatively short half-life, which means that it needs to be constantly replenished during experiments.
未来方向
There are several future directions for research on benzocaine. One area of interest is in the development of new local anesthetics that are more effective and have fewer side effects. Another area of interest is in the development of new drugs that target voltage-gated sodium channels for the treatment of various neurological disorders. Finally, there is also interest in studying the long-term effects of benzocaine exposure on human health.
合成方法
Benzocaine can be synthesized by reacting 2-aminobenzoic acid with ethanol and diethylamine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization.
科学研究应用
Benzocaine is widely used in scientific research as a tool to study the function of ion channels and receptors. It is particularly useful in studying voltage-gated sodium channels, which are important targets for local anesthetics. Benzocaine is also used to study the function of other ion channels such as potassium channels and calcium channels.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 |
InChI 键 |
MQWNELMTEQGJRG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


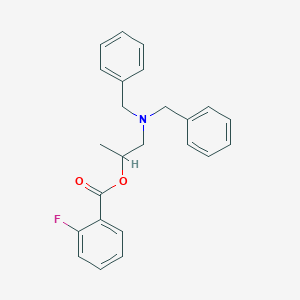

![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)
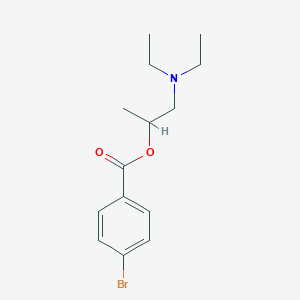
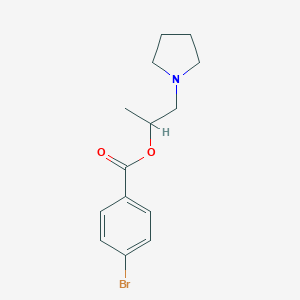

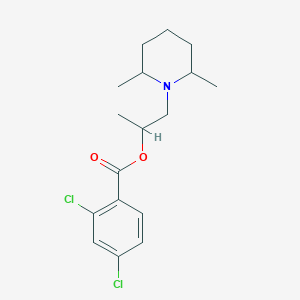
![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
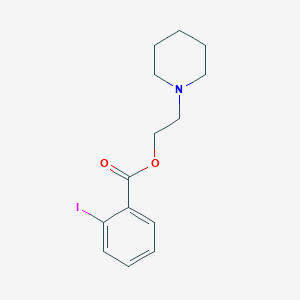

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)
